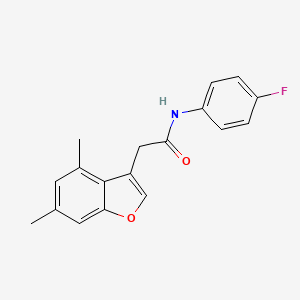

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide

Description

2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with methyl groups at positions 4 and 6, coupled with an acetamide linkage to a 4-fluorophenyl group.

The methyl substituents on the benzofuran may further modulate steric effects and lipophilicity.

Properties

IUPAC Name |

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO2/c1-11-7-12(2)18-13(10-22-16(18)8-11)9-17(21)20-15-5-3-14(19)4-6-15/h3-8,10H,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCVMHPVTCNABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-(4,6-dimethylbenzofuran-3-yl)acetic acid with appropriate reagents to form the benzofuran ring. Subsequent acylation with 4-fluorophenylamine completes the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzofurans or phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with a benzofuran structure exhibit various pharmacological properties, including:

- Antimicrobial Activity : Benzofuran derivatives have shown effectiveness against a range of microbial pathogens. Studies suggest that the incorporation of fluorine atoms can enhance the antimicrobial potency of these compounds .

- Antitumor Properties : The compound has been investigated for its potential to inhibit tumor growth. Benzofuran derivatives are known to interact with cellular mechanisms involved in cancer progression, making them candidates for anticancer drug development .

- Antiviral Effects : Some studies highlight the antiviral properties of benzofuran derivatives, suggesting that this compound may also exhibit similar effects against viral infections .

Synthesis and Reaction Pathways

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide typically involves several steps:

- Formation of the Benzofuran Ring : The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Introduction of Dimethyl Substituents : Dimethyl groups are introduced via electrophilic substitution reactions on the benzofuran structure.

- Acetamide Formation : The final step involves reacting the benzofuran derivative with an appropriate amine (in this case, a fluorophenyl group) to form the acetamide linkage.

This multi-step synthetic route allows for the fine-tuning of chemical properties and biological activities through structural modifications.

Case Studies

Several studies have documented the applications and effects of this compound:

- Anticancer Research : A study examined the cytotoxic effects of various benzofuran derivatives on cancer cell lines, demonstrating that modifications such as fluorination significantly enhance anticancer activity. The specific interactions at the molecular level were elucidated using X-ray crystallography .

- Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties of benzofuran derivatives, including those similar to this compound. Results indicated promising activity against resistant strains of bacteria .

- Neuropharmacological Studies : Research has also explored the potential neuroprotective effects of this compound, suggesting it may interact with neurotransmitter systems, which could be beneficial in treating neurological disorders .

Mechanism of Action

The mechanism by which 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to biological responses. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide with similar acetamide derivatives:

Key Observations:

- Substituent Impact : The target compound’s benzofuran and fluorophenyl groups contrast with bromophenyl/difluorophenyl in and thiadiazolyl in tebuthiuron . Bromine and fluorine substituents influence electronic effects (e.g., bromine increases molecular weight and polarizability; fluorine enhances metabolic stability).

- Molecular Weight : The target compound (327 g/mol) falls within the range typical for orally bioavailable drugs, unlike the morpholine sulfonyl analog (456 g/mol), which may face solubility challenges .

- Crystallinity : Analogs like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibit robust crystal packing via N–H⋯O and C–H⋯F interactions , suggesting similar stability for the target compound.

Pharmacological and Industrial Relevance

- Antimicrobial Potential: N-Substituted 2-arylacetamides are structurally analogous to benzylpenicillin, implying possible β-lactam-like activity . The fluorophenyl group in the target compound may enhance target specificity compared to bromophenyl analogs.

- Pesticide Derivatives : Compounds like tebuthiuron highlight how acetamide derivatives with heterocyclic substituents (e.g., thiadiazolyl) are optimized for herbicide use via increased lipophilicity and environmental persistence.

Biological Activity

The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide is a synthetic derivative with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 313.37 g/mol. The compound features a benzofuran core substituted with dimethyl and fluorophenyl groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage.

- Neuroprotective Effects : The compound has been evaluated for its potential in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD). It may inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain.

- Anti-inflammatory Activity : The compound has demonstrated the ability to modulate inflammatory pathways, potentially reducing neuroinflammation associated with various neurological disorders.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Acetylcholinesterase : By inhibiting AChE, the compound increases acetylcholine availability at synapses, enhancing cholinergic transmission.

- Modulation of Neuroinflammatory Pathways : The compound may interfere with signaling pathways such as NF-κB, reducing the expression of pro-inflammatory cytokines.

Case Study 1: Neuroprotective Effects

A study involving scopolamine-induced memory impairment in mice demonstrated that treatment with this compound significantly improved cognitive function. The results indicated an increase in acetylcholine levels and a reduction in oxidative stress markers compared to control groups.

Case Study 2: Antioxidant Activity

In vitro assays revealed that the compound exhibited significant free radical scavenging activity. The half-maximal inhibitory concentration (IC50) values were comparable to established antioxidants, indicating its potential as a therapeutic agent against oxidative stress-related conditions.

Data Table: Biological Activities Summary

Q & A

What are the recommended methods for synthesizing 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-fluorophenyl)acetamide with high yield and purity?

Methodological Answer:

Synthesis typically involves coupling 4,6-dimethyl-1-benzofuran-3-acetic acid derivatives with 4-fluoroaniline using carbodiimide-based coupling agents (e.g., EDC) in anhydrous dichloromethane. Triethylamine is often added to maintain basic conditions and facilitate amide bond formation . Key steps include:

- Reaction Optimization : Temperature control (e.g., 273 K) to minimize side reactions.

- Purification : Column chromatography or recrystallization from methylene chloride to achieve ≥95% purity.

- Validation : NMR (1H/13C) and mass spectrometry confirm structural integrity. X-ray crystallography (if crystalline) provides definitive proof of stereochemistry .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from assay variability, impurity profiles, or structural analogs. Strategies include:

- Comparative Assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Structural Analogs Analysis : Compare activity with derivatives (e.g., fluorophenyl or benzofuran-modified analogs) to identify pharmacophore requirements .

- In Silico Modeling : Molecular docking against target proteins (e.g., kinases, cytochrome P450) to predict binding affinities and explain divergent results .

What advanced spectroscopic and analytical techniques are critical for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., dimethylbenzofuran protons at δ 2.3–2.5 ppm; fluorophenyl aromatic protons at δ 7.0–7.5 ppm) .

- X-ray Crystallography : Resolves dihedral angles between benzofuran and fluorophenyl groups (e.g., ~66° in similar acetamides), confirming spatial arrangement .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C19H18FNO2) with <2 ppm error.

What experimental strategies elucidate the compound’s mechanism of action in pharmacological studies?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against targets like COX-2 or topoisomerase II using fluorogenic substrates. IC50 values quantify potency .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) identify affinity profiles.

- Transcriptomics/Proteomics : RNA-seq or SILAC-based workflows reveal downstream gene/protein expression changes in treated cell lines .

How does the compound’s crystalline structure inform its physicochemical properties and reactivity?

Methodological Answer:

X-ray data (e.g., from analogs) show:

- Intermolecular Interactions : N–H⋯O hydrogen bonds and C–H⋯F contacts stabilize crystal packing, influencing solubility and melting points .

- Torsional Angles : Twisting of the acetamide group (~40–86°) affects conformational flexibility and interaction with biological targets .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) correlates crystalline phase transitions with degradation pathways.

What strategies optimize in vitro pharmacokinetic profiling for this compound?

Methodological Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. CYP450 isoform-specific inhibitors identify major metabolic pathways .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration measures free fraction, critical for dose adjustment.

- Permeability Assays : Caco-2 monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s suggests high bioavailability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.